

Spectroscopic Data of N-Isopropylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Isopropylmethylamine*

Cat. No.: *B134641*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Isopropylmethylamine** (CAS No. 4747-21-1), a secondary amine utilized in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Isopropylmethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
~2.8 - 2.9	Septet	-CH(CH ₃) ₂	CDCl ₃	
~2.3	Singlet	-NH-CH ₃	CDCl ₃	
~1.0	Doublet	-CH(CH ₃) ₂	CDCl ₃	
~0.9	Singlet	-NH-	CDCl ₃	

¹³C NMR (Carbon-13 NMR) Data^[1]

Chemical Shift (δ) ppm	Assignment	Solvent
49.3	CH(CH ₃) ₂	D ₂ O
35.1	-N-CH ₃	D ₂ O
22.8	-CH(CH ₃) ₂	D ₂ O

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Medium, Sharp	N-H Stretch
~2960	Strong	C-H Stretch (Aliphatic)
~1470	Medium	C-H Bend (Aliphatic)
~1130	Medium	C-N Stretch

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities^{[2][3]}

m/z	Relative Intensity (%)	Assignment
73	~30	$[M]^+$ (Molecular Ion)
58	100	$[M-CH_3]^+$ (Base Peak)
44	~20	$[CH_3CH=NHCH_3]^+$
30	~40	$[CH_2=NH_2]^+$

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific frequency for 1H and ^{13}C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$) or deuterium oxide (D_2O), to avoid interference from the solvent's protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

For a typical 1H NMR experiment, a pulse angle of 30-90 degrees is used with an acquisition time of 2-4 seconds. For ^{13}C NMR, a higher sample concentration is generally required, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH_2 , and CH_3 groups. The specific ^{13}C NMR data cited was referenced from a study by Sarneski, J. E., et al., published in Analytical Chemistry in 1975.^[1]

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **N-Isopropylmethylamine**, the spectrum can be acquired directly as a "neat" liquid by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or ATR crystal is recorded first and subtracted from the sample spectrum to obtain the final absorbance or transmittance data.

Mass Spectrometry (MS)

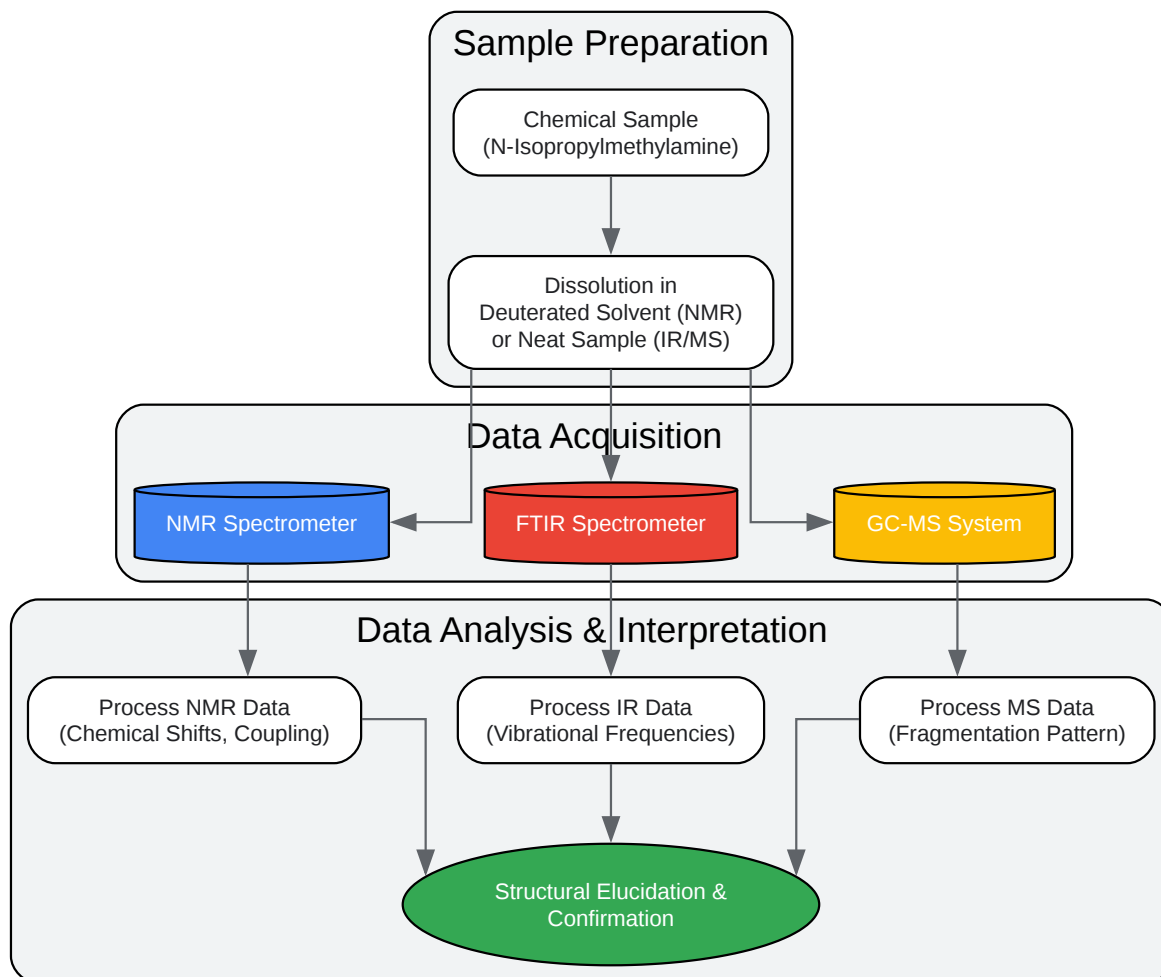
Mass spectra are typically acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of a sample before they enter the MS. For a volatile amine like **N-Isopropylmethanamine**, a capillary column designed for amine analysis is used. The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.^{[2][3]}

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. N-Methylisopropylamine | C₄H₁₁N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanamine, N-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of N-Isopropylmethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134641#spectroscopic-data-for-n-isopropylmethylamine-nmr-ir-ms>]

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